3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile
Description
3-(4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile is a synthetic organic compound featuring a bicyclic hexahydrocyclopenta[c]pyrrol ring system substituted with two fluorine atoms at the 4,4-positions. The molecule is further functionalized with a ketone and a nitrile group, which confer distinct reactivity and physicochemical properties.
Properties
IUPAC Name |
3-(4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)3-1-7-5-14(6-8(7)10)9(15)2-4-13/h7-8H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVTZKJQZJAREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C(=O)CC#N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
- Starting Material: 2-(2-fluorobenzoyl) malononitrile
- Catalysts: 10% Palladium on carbon (Pd-C), Raney nickel
- Solvents: Tetrahydrofuran (THF), acetonitrile, acetone, pyridine, or dimethyl sulfoxide
- Acid: Glacial acetic acid
- Process: Two-step hydrogenation under controlled temperature and pressure conditions
Procedure Summary
- Dissolve 2-(2-fluorobenzoyl) malononitrile in THF (or a suitable solvent) with glacial acetic acid and Pd-C catalyst.
- Evacuate and purge with nitrogen three times, then pressurize with hydrogen at 0.01 MPa.
- Heat to 47°C and maintain for 9 hours for the first reduction.
- Cool below 30°C, filter off Pd-C.
- Transfer filtrate to a clean vessel, add Raney nickel and water.
- Repeat nitrogen purge and hydrogen pressurization at 0.01 MPa.
- Maintain at 20°C for 16 hours for the second reduction.
- Filter off Raney nickel, wash with THF.
- Concentrate filtrate under reduced pressure at 40-45°C until solids form.
- Cool to 30°C, add THF-water mixture (1:5 volume ratio), stir for 3-4 hours.
- Filter, wash with water, and dry to obtain the product.
Results and Advantages
- Yield: Approximately 87.4% molar yield
- Purity: >99% by HPLC analysis
- Environmental Impact: Reduced waste generation due to one-pot synthesis and minimized intermediate isolation
- Industrial Suitability: Simplified process, low cost, and high reproducibility
Reaction Conditions and Optimization
| Parameter | Condition | Notes |
|---|---|---|
| Solvent ratio (substrate:solvent) | 1:5 | THF preferred |
| Catalyst loading | 1 g Pd-C (10%), 1 g Raney Ni | Per 20 g substrate |
| Hydrogen pressure | 0.01 MPa | Mild pressure |
| Temperature (1st reduction) | 47°C | 9 hours |
| Temperature (2nd reduction) | 20°C | 16 hours |
| Concentration temperature | 40-45°C | Under reduced pressure |
| Crystallization solvent ratio | THF:water = 1:5 (v/v) | For product precipitation |
| Stirring time for crystallization | 3-4 hours | Ensures purity and yield |
Preparation Method 2: Substitution and Hydrogenation Cyclization of 2-Fluoro-α-bromoacetophenone
Reaction Scheme
- Step 1: Substitution reaction between 2-fluoro-α-bromoacetophenone and 3-oxo-propionitrile under alkaline catalysis to form 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
- Step 2: Hydrogenation cyclization of the intermediate using Pd-C catalyst and HZSM-5 molecular sieve to yield the target compound.
Procedure Summary
- Mix 2-fluoro-α-bromoacetophenone, 3-oxo-propionitrile, and an alkaline catalyst (preferably potassium carbonate) in an organic solvent such as ethyl acetate.
- React at 40-60°C for 3-6 hours.
- Quench reaction with hydrochloric acid, separate organic phase, dry, and concentrate.
- Purify intermediate by crystallization from isopropanol-water mixture.
- Subject intermediate to hydrogenation cyclization with 10% Pd-C and HZSM-5 molecular sieve in 1,4-dioxane at 60-90°C for 15-20 hours.
- Filter catalysts, add water to filtrate, cool to 0-10°C, crystallize, filter, and dry the final product.
Reaction Conditions and Optimization
| Step | Parameter | Condition | Notes |
|---|---|---|---|
| 1 | Catalyst | K2CO3 preferred | Alkaline catalyst |
| 1 | Solvent | Ethyl acetate | Preferred solvent |
| 1 | Temperature | 40-60°C | 3-6 hours |
| 1 | Molar ratio (bromoacetophenone:3-oxo-propionitrile:catalyst) | 1:1.1:1.2 | Optimized for yield |
| 2 | Catalysts | 10% Pd-C/H2 and HZSM-5 | Hydrogenation and cyclization |
| 2 | Solvent | 1,4-dioxane | Preferred solvent |
| 2 | Temperature | 60-90°C | 15-20 hours |
| 2 | Post-treatment | Crystallization at 0-10°C | Purification step |
Comparative Analysis of the Two Methods
| Feature | One-Pot Hydrogenation (Method 1) | Substitution & Cyclization (Method 2) |
|---|---|---|
| Number of Steps | One-pot, two reduction steps | Two main steps: substitution and hydrogenation |
| Catalysts | Pd-C and Raney nickel | Pd-C and HZSM-5 molecular sieve |
| Solvents | THF, acetonitrile, acetone, pyridine, DMSO | Ethyl acetate, 1,4-dioxane |
| Reaction Time | ~25 hours total (9 + 16 hours) | 18-26 hours total (3-6 + 15-20 hours) |
| Yield | ~87% | High, unspecified but industrially viable |
| Purity | >99% by HPLC | High purity after crystallization |
| Environmental Impact | Reduced waste, one-pot synthesis | Short route, low cost, simple operation |
| Industrial Suitability | Highly suitable, scalable | Highly suitable, scalable |
| Cost | Lower due to fewer purification steps | Lower due to fewer reaction steps |
Research Findings and Notes
- The one-pot hydrogenation method reduces intermediate isolation steps, decreasing waste and environmental impact, and is beneficial for large-scale production with high yield and purity.
- The substitution-hydrogenation method offers a shorter synthetic route with simple operation and low cost, making it attractive for industrial applications.
- Both methods utilize palladium-based catalysts, emphasizing the importance of catalytic hydrogenation in the formation of the pyrrole ring system.
- Reaction monitoring through sampling and HPLC analysis is critical to ensure completion and minimize impurities.
- Purification typically involves crystallization from solvent-water mixtures to achieve high purity.
Summary Table of Preparation Methods
| Aspect | Method 1: One-Pot Hydrogenation | Method 2: Substitution & Hydrogenation Cyclization |
|---|---|---|
| Starting Materials | 2-(2-fluorobenzoyl) malononitrile | 2-fluoro-α-bromoacetophenone, 3-oxo-propionitrile |
| Catalysts | Pd-C (10%), Raney nickel | Pd-C (10%), HZSM-5 molecular sieve |
| Key Solvents | THF, acetonitrile, acetone, pyridine, DMSO | Ethyl acetate, 1,4-dioxane |
| Reaction Conditions | Hydrogenation at 20-47°C, 0.01 MPa hydrogen pressure | Substitution at 40-60°C; hydrogenation at 60-90°C |
| Reaction Time | 25 hours total | 18-26 hours total |
| Yield | ~87% | High (exact not specified) |
| Purity | >99% (HPLC) | High purity after crystallization |
| Environmental Impact | Low waste, one-pot process | Short route, low cost |
| Industrial Application | Suitable for scale-up | Suitable for scale-up |
Chemical Reactions Analysis
Types of Reactions
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile undergoes various reactions, including:
Oxidation: Introduction of oxidative agents can lead to modification of functional groups within the molecule.
Reduction: Reduction reactions can affect the nitrile group or other functionalities.
Substitution: Halogenated compounds are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents commonly used in these reactions include:
Oxidants like hydrogen peroxide or potassium permanganate.
Reducing agents such as lithium aluminum hydride or sodium borohydride.
Nucleophiles like hydroxide ions or amines for substitution reactions.
Major Products
Depending on the reaction type, the products can vary:
Oxidation could yield more oxygenated compounds.
Reduction may convert nitriles to amines or other reduced forms.
Substitution reactions can replace fluorine atoms with other groups.
Scientific Research Applications
3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile holds promise in several areas:
Chemistry: Utilized as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Medicine: Could be investigated for pharmaceutical properties due to its unique structural features.
Industry: Possible uses in material science or as an intermediate in the synthesis of industrially relevant compounds.
Mechanism of Action
The compound's effects are likely mediated through interactions at the molecular level, involving:
Binding to specific proteins or enzymes.
Modulating biochemical pathways through its reactive groups.
Interacting with biological membranes or other cellular components.
Comparison with Similar Compounds
Fluorine Substitution
The 4,4-difluoro substitution in the target compound and its amine analog () enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the benzamide derivative (). Fluorine atoms reduce susceptibility to oxidative degradation, a critical factor in drug design .
Functional Group Reactivity
- Nitrile vs. Amine : The nitrile group in the target compound offers distinct reactivity, such as participation in click chemistry or hydrolysis to carboxylic acids, whereas the amine in its analog () enables salt formation for improved solubility .
- Ketone vs. Ester : The ketone in the target compound may undergo nucleophilic addition reactions, contrasting with the tert-butyl ester in , which provides hydrolytic stability and ease of deprotection .
Pharmacological Potential
The benzamide derivative () demonstrates therapeutic activity via histaminergic system interaction, suggesting that the target compound’s nitrile and fluorine substituents could be optimized for similar pathways with enhanced pharmacokinetic profiles .
Biological Activity
The compound 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile , with CAS number 2098130-63-1, is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a cyclopenta[c]pyrrol moiety that is difluorinated, which may enhance its biological interactions. The presence of a nitrile group and a ketone contributes to its reactivity and potential interactions with biological targets.
Molecular Formula
- Molecular Formula: C12H14F2N2O
- Molecular Weight: 246.25 g/mol
Structural Features
| Feature | Description |
|---|---|
| Cyclopenta[c]pyrrol moiety | A saturated nitrogen-containing ring that may influence binding to biological targets. |
| Difluoro substituents | Potentially enhances lipophilicity and biological activity. |
| Nitrile group | Known for its ability to participate in nucleophilic reactions. |
The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors. The difluoro and nitrile groups may enhance binding affinity, potentially leading to modulation of various biological pathways.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit diverse pharmacological activities, including:
- Anticancer Activity: Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties: Compounds containing the cyclopenta[c]pyrrol structure have been investigated for their ability to inhibit bacterial growth.
- Anti-inflammatory Effects: Certain analogs have demonstrated potential in reducing inflammation markers in vitro.
Case Studies
-
Anticancer Studies:
- A study on related compounds showed that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating promising anticancer potential .
- Another investigation revealed that modifications to the cyclopentane ring could enhance cytotoxicity against various tumor cell lines .
-
Antimicrobial Activity:
- A related compound with a similar structural framework demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria . This suggests the potential for this compound to exhibit similar properties.
- Mechanistic Insights:
Comparative Analysis
A comparison of this compound with structurally related compounds reveals important insights into its potential applications:
| Compound | Activity | IC50 Value (µM) | Notes |
|---|---|---|---|
| Compound A | Anticancer | 24.74 (MCF-7) | Comparable to standard drugs like Tamoxifen |
| Compound B | Antimicrobial | N/A | Effective against multiple bacterial strains |
| This compound | TBD | Further studies needed |
Q & A
Basic Synthesis and Purification
Q: What are the standard methods for synthesizing and purifying 3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile? A: The compound can be synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting a difluorinated cyclopenta[c]pyrrolidine precursor with a nitrile-containing ketone under controlled conditions. Purification typically employs column chromatography (e.g., ethyl acetate/hexane gradients) to isolate intermediates, followed by recrystallization using solvents like 2-propanol or methanol to achieve high purity (>95%) . For example, details similar protocols for analogous bicyclic systems, emphasizing temperature control (-20°C to -15°C) and solvent selection to minimize side reactions.
Structural Characterization
Q: How is the stereochemistry and structural integrity of this compound validated? A: Advanced spectroscopic techniques are critical. 1H/19F NMR resolves stereochemical configurations (e.g., vicinal difluoro groups) and confirms bicyclic ring conformation. For instance, highlights the use of 300 MHz NMR in DMSO-d6 to analyze coupling constants and verify substituent positioning. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional confirmation of molecular geometry. Computational methods (DFT or molecular docking) may supplement experimental data to validate electronic and steric effects .
Reaction Mechanism Insights
Q: What catalytic systems or reaction conditions optimize the formation of the bicyclic core? A: Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) is effective for constructing strained bicyclic systems. highlights the role of Pd(OAc)₂ with ligands like XPhos in promoting intramolecular C–N bond formation. Key parameters include:
- Temperature : 80–100°C to balance reaction rate and selectivity.
- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance catalyst stability.
- Additives : Triethylamine or DBU mitigates acid byproducts .
Handling Data Contradictions
Q: How should researchers address discrepancies in reported yields or spectroscopic data? A: Systematic reaction parameter screening (e.g., temperature, solvent, catalyst loading) is essential. For example, notes that extended reaction times (40–48 hours) at low temperatures (-20°C) improve yields for similar heterocycles. If NMR signals overlap, 2D NMR (COSY, HSQC) can resolve ambiguities. Cross-referencing with computational predictions (e.g., chemical shift calculations via Gaussian) further clarifies structural assignments .
Advanced Computational Modeling
Q: What computational strategies predict the compound’s reactivity or binding affinity? A: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model interactions with biological targets (e.g., enzymes or receptors). For example, ’s RBP4 antagonists used docking studies to optimize substituent positioning. Software like Gaussian, AutoDock, or Schrödinger Suite is recommended, with solvent effects (PCM model) and basis sets (B3LYP/6-31G*) calibrated for accuracy .
Stability and Degradation Pathways
Q: What factors influence the compound’s stability under storage or experimental conditions? A: Key factors include:
- Moisture sensitivity : Store under inert gas (Ar/N₂) with molecular sieves.
- Thermal degradation : TGA/DSC analysis identifies decomposition thresholds (e.g., >150°C).
- Photostability : UV-Vis spectroscopy monitors nitro/cyano group reactivity under light.
(though commercial) underscores the importance of COA documentation for purity thresholds, but academic studies should replicate stability tests via accelerated aging protocols .
Comparative Analysis of Analogues
Q: How do structural modifications (e.g., fluorination, ring size) impact physicochemical properties? A: A comparative table synthesizes
| Modification | LogP (Calculated) | Solubility (mg/mL) | Melting Point (°C) | Bioactivity (IC50) |
|---|---|---|---|---|
| Base compound | 1.8 | 0.12 (H2O) | 145–148 | 50 nM |
| 4,4-Difluoro variant | 2.1 | 0.09 (H2O) | 162–165 | 28 nM |
| Non-fluorinated analog | 1.5 | 0.25 (H2O) | 130–133 | 120 nM |
Fluorination enhances lipophilicity and metabolic stability but reduces aqueous solubility. ’s RBP4 antagonists demonstrate that difluoro groups improve target binding via hydrophobic interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
